1-(2-Hydroxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-5-propan-2-yl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid
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Overview
Description
3-(2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and ketone groups, which contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the hydroxyl group: This step may involve the use of a phenol derivative and appropriate protecting groups to ensure selective functionalization.
Formation of the carboxylic acid group: This can be accomplished through oxidation reactions, such as the use of Jones reagent or potassium permanganate.
Final assembly: The various fragments are then coupled together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like PCC or potassium permanganate.
Reduction: The ketone groups can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing agents: PCC, potassium permanganate, Jones reagent.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDC, DCC.
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Secondary alcohols.
Substitution products: Ethers, esters.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Medicine
Industry
Possible use in the development of new materials, such as polymers or coatings, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
- 3-(2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Uniqueness
The unique combination of functional groups in this compound, such as the hydroxyl, carboxylic acid, and ketone groups, distinguishes it from other similar compounds
Properties
Molecular Formula |
C20H26N2O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-5-propan-2-yl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H26N2O5/c1-10(2)9-20(19(26)27)15-14(17(24)22(11(3)4)18(15)25)16(21-20)12-7-5-6-8-13(12)23/h5-8,10-11,14-16,21,23H,9H2,1-4H3,(H,26,27) |
InChI Key |
AHUNSMBXSCWDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C(C)C)C(=O)O |
Origin of Product |
United States |
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